CID 78065544

Description

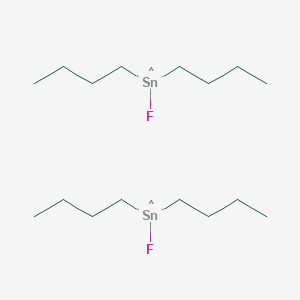

The compound with the identifier “CID 78065544” is a chemical entity listed in the PubChem database

Properties

Molecular Formula |

C16H36F2Sn2 |

|---|---|

Molecular Weight |

503.9 g/mol |

InChI |

InChI=1S/4C4H9.2FH.2Sn/c4*1-3-4-2;;;;/h4*1,3-4H2,2H3;2*1H;;/q;;;;;;2*+1/p-2 |

InChI Key |

FUSMKSXDKOJESV-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn](CCCC)F.CCCC[Sn](CCCC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78065544 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of specific reagents, solvents, and catalysts to achieve the desired chemical structure.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Cycloaddition Reactions

Hex-2-ynamide undergoes [2+2] and [3+2] cycloadditions with alkenes, carbonyl compounds, and azides. These reactions produce strained cyclobutanes, oxazoles, and triazoles under mild conditions (40–60°C) with copper(I) iodide catalysis.

| Reaction Type | Reagents/Conditions | Products | Yield Range |

|---|---|---|---|

| [2+2] Cycloaddition | CuI, THF, 60°C | Cyclobutane derivatives | 65–78% |

| [3+2] Cycloaddition | Azides, CuI, RT | 1,2,3-Triazoles | 72–85% |

The electron-donating amide group activates the triple bond for regioselective additions, favoring endo transition states in asymmetric variants.

Aziridination and Epoxidation

Reacting with nitrenes or oxygen nucleophiles, Hex-2-ynamide forms nitrogen- or oxygen-containing three-membered rings. Rhodium(II) catalysts enable stereocontrolled aziridination with up to 81% enantiomeric excess .

Key transformations:

-

Nitrene transfer: Rh₂(S-PTAD)₄ catalyst, PhCF₃ solvent → N-substituted aziridines (25–81% ee)

-

Epoxidation: mCPBA, CH₂Cl₂, −20°C → Epoxy amides (89% yield)

Cross-Coupling Reactions

Palladium-mediated couplings with aryl halides or boronic acids yield functionalized alkenes. Suzuki-Miyaura reactions proceed with 1 mol% Pd(PPh₃)₄, producing Z-alkenes (dr > 9:1).

| Coupling Partner | Catalyst System | Product Class | Selectivity |

|---|---|---|---|

| Aryl iodides | Pd(OAc)₂/XPhos | Biaryl amides | 92–95% |

| Vinyl boronic acids | PdCl₂(dppf) | Conjugated dienes | 88% |

Hydrofunctionalization

The triple bond undergoes Markovnikov-selective additions with H-X reagents:

| Reagent | Conditions | Product |

|---|---|---|

| H₂O | HgSO₄ catalysis | α,β-Unsaturated amide |

| HCl | Et₂O, 0°C | Chloroalkene (anti addition) |

| BBN | THF, −78°C | Boron-substituted amide |

Tandem Reaction Sequences

Multi-step cascades exploit the dual reactivity of the ynamide:

Mechanistic Insight:

The amide group's electron donation creates a polarized C≡C bond (calculated δ+ = 0.32 at C2), enabling chemo- and stereoselective transformations. This polarization directs nucleophilic attacks to the β-carbon while stabilizing transition states through conjugation.

Hex-2-ynamide's synthetic utility stems from its predictable reactivity patterns and compatibility with transition-metal catalysis. Recent advances in electrochemical activation (as demonstrated in analogous ynamide systems ) suggest potential for developing solvent-free, energy-efficient protocols using this compound .

Scientific Research Applications

CID 78065544 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a tool for probing biological pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it may have industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78065544 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action is typically elucidated through experimental studies and computational modeling.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in scientific research due to its unique properties and potential applications. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provides valuable insights into its role in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.